molecular formula C21H18FN3O6S B12501635 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B12501635
M. Wt: 459.4 g/mol
InChI Key: NOAVJHDKHIWNSG-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide is a complex organic compound with a molecular formula of C21H18FN3O6S This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and nitrophenyl groups attached to a glycinamide backbone

Preparation Methods

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently coupled together. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide.

Chemical Reactions Analysis

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it typically involves binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular processes and biological pathways.

Properties

Molecular Formula

C21H18FN3O6S

Molecular Weight

459.4 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H18FN3O6S/c1-31-19-9-7-17(8-10-19)24(32(29,30)20-11-5-15(22)6-12-20)14-21(26)23-16-3-2-4-18(13-16)25(27)28/h2-13H,14H2,1H3,(H,23,26)

InChI Key

NOAVJHDKHIWNSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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